Zopiclone-d8 N-Oxide

Description

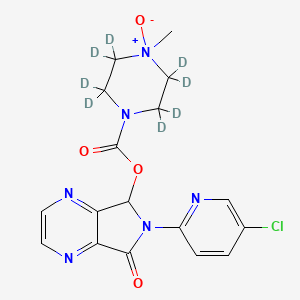

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17ClN6O4 |

|---|---|

Molecular Weight |

412.9 g/mol |

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methyl-4-oxidopiperazin-4-ium-1-carboxylate |

InChI |

InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |

InChI Key |

IPTIKKTXLHVRKN-COMRDEPKSA-N |

Isomeric SMILES |

[2H]C1(C([N+](C(C(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])([2H])[2H])(C)[O-])([2H])[2H])[2H] |

Canonical SMILES |

C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Zopiclone D8 N Oxide

Advanced Chemical Synthesis of Zopiclone (B121070) N-Oxide Precursors

The synthesis of Zopiclone-d8 N-Oxide begins with the construction of its core molecular framework. The logical synthetic route involves the preparation of the non-deuterated heterocyclic core, which is later coupled with a deuterated fragment. The synthesis of the primary precursor, Zopiclone, is a multi-step process.

A common pathway starts with the reaction of pyrazine-2,3-dicarboxylic acid anhydride (B1165640) and 2-amino-5-chloropyridine (B124133). google.com This reaction, often conducted in a suitable solvent like toluene (B28343) or N,N-dimethylformamide, forms the tricyclic pyrrolo[3,4-b]pyrazine dione (B5365651) intermediate, specifically 6-(5-chloro-2-pyridyl)-5,7-dioxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. google.com

This dione is then selectively reduced to create the key hydroxylated intermediate, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (7-OH-Py). google.com The final step in forming the Zopiclone molecule is the esterification of this hydroxyl group by reacting it with a suitable piperazine (B1678402) derivative, such as 1-chlorocarbonyl-4-methylpiperazine, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com

Deuterium (B1214612) Incorporation Techniques for this compound

The defining feature of this compound is the presence of eight deuterium atoms. The chemical name, 4-(((6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl)oxy)carbonyl)-1-methylpiperazine 1-oxide-2,2,3,3,5,5,6,6-d8, confirms that all eight deuterium atoms are located on the piperazine ring. synzeal.comchemwhat.com This requires a synthetic strategy focused on the preparation of 1-methylpiperazine-d8.

Achieving specific, or regioselective, deuteration is paramount. For a molecule like piperazine, direct hydrogen-deuterium (H/D) exchange reactions catalyzed by transition metals are the most effective methods. rsc.org These methods offer high efficiency and control over which hydrogen atoms are replaced.

Several catalytic systems have been developed for the deuteration of N-heterocycles:

Ruthenium Catalysis : Catalysts like RuCl2(PPh3)3 have been shown to selectively deuterate the α-carbon atoms of secondary amines. mdpi.com

Palladium Catalysis : Palladium-based catalysts are widely used for H/D exchange on aromatic and heterocyclic systems. rsc.orgthieme-connect.com Directing-group-free palladium catalysis, for instance, can achieve selective deuteration of indoles and other heterocycles using deuterated acetic acid (CD3CO2D) as the deuterium source. worktribe.comacs.org

Iridium Catalysis : Iridium complexes have emerged as powerful catalysts for C-H activation and H/D exchange, even at very low catalyst loadings. thieme-connect.com They can be particularly effective for the deuteration of N-heterocyclic oxides. thieme-connect.com

Silver Catalysis : For electron-rich heterocycles, silver-catalyzed deuteration using D2O as the deuterium source provides a mild and efficient option. rsc.org

The choice of catalyst, solvent, and deuterium source (e.g., D2O, DCOONa, CD3CO2D) is critical for controlling the exact position of deuterium incorporation. rsc.orgacs.orgresearchgate.net For the synthesis of piperazine-d8, a method capable of exchanging all C-H bonds on the ring would be employed, likely under forcing conditions or through multiple cycles.

| Catalyst System | Deuterium Source | Typical Substrates | Selectivity/Comments | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | CD₃CO₂D | Indoles, Electron-rich Heterocycles | Directing-group-free, programmable C2 or C3 deuteration. | worktribe.comacs.org |

| Ruthenium(II) Complexes (e.g., RuCl₂(PPh₃)₃) | D₂O | N-Alkyl Anilines, Secondary Amines | Selective deuteration at the α-carbon to the nitrogen. | mdpi.com |

| Silver(I) Triflate (AgOTf) | D₂O | Electron-rich (Hetero)arenes | Proceeds under neutral, mild conditions with high incorporation. | rsc.org |

| Iridium(I) NHC/Phosphine Complexes | D₂O | Quinoline N-Oxides | Highly selective for the C8 position, tolerant of various functional groups. | thieme-connect.com |

| Potassium tert-butoxide (KOtBu) | DMSO-d₆ | N-Heterocyclic Oxides | Metal-free, selective ortho-deuteration. | chemrxiv.orgchemrxiv.org |

Maximizing the incorporation of deuterium to achieve high isotopic purity is a critical challenge. bvsalud.org Optimization is an empirical process involving the systematic variation of reaction parameters.

Key parameters for optimization include:

Catalyst Loading : Finding the minimum amount of catalyst needed for efficient conversion.

Temperature and Reaction Time : Balancing reaction rate with potential side reactions or degradation. acs.org

Deuterium Source : The choice and excess of the deuterium source can significantly impact incorporation levels. rsc.orgsynmr.in

Solvent : The solvent must be compatible with the reaction and can influence catalyst activity and substrate solubility. synmr.in

The isotopic purity of the resulting compound is determined using advanced analytical techniques. High-Resolution Mass Spectrometry (HRMS) is used to measure the relative abundance of different isotopologues (molecules differing only in their isotopic composition). nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can also be used to determine the position and extent of deuteration. rsc.org These methods provide the crucial feedback needed to refine reaction conditions until the desired level of deuterium incorporation (>98% is often the target) is achieved. rsc.org

| Parameter | Objective | Analytical Control Method | Reference |

|---|---|---|---|

| Reaction Temperature | To increase reaction rate without causing substrate degradation or isotope scrambling. | LC-MS, NMR | acs.org |

| Catalyst & Ligand | To enhance catalytic activity and control regioselectivity. | LC-MS, NMR | thieme-connect.com |

| Deuterium Source & Concentration | To drive the H/D exchange equilibrium towards the deuterated product. | HRMS | rsc.orgsynmr.in |

| Solvent System | To ensure solubility of all components and compatibility with the catalytic cycle. | Visual inspection, LC-MS | synmr.in |

| Reaction Time | To achieve maximum deuterium incorporation without product degradation. | HRMS, NMR | acs.org |

Purification and Isolation Protocols for Deuterated N-Oxide Compounds

The final stage of the synthesis is the purification and isolation of this compound. Standard purification techniques such as crystallization and column chromatography are employed. However, working with deuterated compounds presents a unique challenge: the risk of back-exchange.

Back-exchange is the reversible process where deuterium atoms on the molecule exchange back to hydrogen when exposed to protic solvents like water or methanol (B129727). biorxiv.org This can lower the isotopic purity of the final product. To mitigate this, specific precautions are necessary:

Low-Temperature Chromatography : Chromatographic separations, particularly those using aqueous mobile phases, are often performed at low temperatures (e.g., 0 °C) to slow the rate of back-exchange. biorxiv.org

Use of Deuterated Solvents : Whenever feasible during the workup and purification, deuterated solvents are used to wash equipment and dissolve samples to preserve the isotopic label. synmr.in

Anhydrous Conditions : Minimizing exposure to atmospheric moisture and using dry solvents is crucial throughout the process.

Once purified, the structural integrity and isotopic enrichment of the final this compound product are rigorously confirmed by HRMS and NMR spectroscopy before it can be used as a certified reference standard or in research applications. rsc.org

Analytical Characterization Techniques for Zopiclone D8 N Oxide in Research

Spectroscopic Methodologies for Structural Elucidation of Deuterated N-Oxides

Spectroscopic methods are fundamental in confirming the chemical structure of Zopiclone-d8 N-Oxide. These techniques provide information about the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. In deuterated compounds, the replacement of protons with deuterium (B1214612) atoms significantly alters the NMR spectrum, providing a clear method for confirming the isotopic labeling. scharlab.comsigmaaldrich.com For this compound, ¹H NMR spectroscopy is used to confirm the structure, often in a deuterated solvent like Methanol-d4 (CD₃OD). lgcstandards.comlabinsights.nl The absence of signals from the piperazine (B1678402) ring protons and the presence of expected signals from the remaining protons confirm the successful deuteration.

Key Data from ¹H NMR Analysis: A Certificate of Analysis for this compound indicates that the ¹H NMR spectrum in CD₃OD conforms to the expected structure. lgcstandards.com

| Parameter | Observation | Source |

| Method | ¹H NMR (CD₃OD) | lgcstandards.com |

| Result | Conforms to structure | lgcstandards.com |

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The IR spectrum reveals characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds. While specific IR data for the d8 N-Oxide variant is not detailed in the provided results, general principles of IR spectroscopy for Zopiclone (B121070) and its derivatives would apply. researchgate.net This would involve identifying key peaks for the carbonyl (C=O) group of the ester and the lactam, the N-O bond of the N-oxide, and various C-N, C-O, and aromatic C-H and C=C bonds. researchgate.net

Advanced Mass Spectrometry for Isotopic Purity and Quantitative Assessment

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds like this compound. It allows for precise mass determination and detailed structural analysis through fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which is crucial for confirming the elemental composition and isotopic enrichment. For this compound, the expected molecular weight is approximately 412.86 g/mol , and the monoisotopic mass is around 412.1502. lgcstandards.comlgcstandards.com HRMS can differentiate between compounds with the same nominal mass but different elemental formulas, ensuring the identity of the analyte.

Key HRMS Data for this compound:

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₉D₈ClN₆O₄ | lgcstandards.comsynzeal.com |

| Molecular Weight | 412.86 g/mol | lgcstandards.com |

| Monoisotopic Mass | 412.1502 | lgcstandards.com |

A certificate of analysis for this compound reported an isotopic purity of 97.0%, with the d8 species being the most abundant at 85.89%. lgcstandards.com

| Isotopologue | Normalized Intensity (%) | Source |

| d0 | 0.03 | lgcstandards.com |

| d1 | 0.21 | lgcstandards.com |

| d2 | 0.95 | lgcstandards.com |

| d3 | 0.81 | lgcstandards.com |

| d4 | 0.00 | lgcstandards.com |

| d5 | 0.00 | lgcstandards.com |

| d6 | 0.14 | lgcstandards.com |

| d7 | 11.98 | lgcstandards.com |

| d8 | 85.89 | lgcstandards.com |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. researchgate.netijpsr.com In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and is the basis for highly selective and sensitive quantitative methods like Multiple Reaction Monitoring (MRM). ijpsr.comgoogle.com For this compound, the fragmentation pattern would be compared to that of the unlabeled Zopiclone N-oxide to confirm the location of the deuterium labels. The mass shift of 8 Da in the precursor and corresponding fragment ions containing the piperazine ring confirms the isotopic labeling.

While specific fragmentation data for this compound is not available in the search results, the general principle involves monitoring the transition of the precursor ion (m/z 413 for [M+H]⁺) to specific product ions.

Chromatographic Purity Assessment Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical purity of this compound. lgcstandards.comlgcstandards.comadvatechgroup.com HPLC separates the main compound from any impurities, and a detector (often UV or MS) is used for quantification.

A typical purity assessment for this compound specifies a purity of greater than 95% as determined by HPLC. lgcstandards.comlgcstandards.comadvatechgroup.com Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity. lgcstandards.com

Key Chromatographic Data:

| Technique | Conditions | Result | Source |

| HPLC | Not specified | >95% Purity | lgcstandards.comlgcstandards.comadvatechgroup.com |

| TLC | C18; Methanol (B129727):Water:Ammonium (B1175870) Hydroxide (B78521) = 9:1:0.2 | Single Spot, Rf = 0.30 | lgcstandards.com |

Metabolic Formation Pathways of Zopiclone N Oxide: an in Vitro Perspective

Enzymatic Oxidation Mechanisms of Zopiclone (B121070) to its N-Oxide Metabolite

The formation of Zopiclone N-oxide from its parent compound, zopiclone, is a result of enzymatic oxidation. This biotransformation primarily occurs in the liver and involves the addition of an oxygen atom to one of the nitrogen atoms in the piperazine (B1678402) ring of the zopiclone molecule. diva-portal.orgkarger.comsemanticscholar.org This metabolic process is a key pathway in the clearance of zopiclone from the body. hres.cae-lactancia.org In vitro studies have been instrumental in elucidating the specific enzymes and mechanisms involved in this oxidative reaction. nih.govtandfonline.com

Identification of Cytochrome P450 (CYP) Isoforms in N-Oxide Biotransformation

The biotransformation of zopiclone into its N-oxide metabolite is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govhres.cadiva-portal.org These enzymes are crucial for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.

In vitro studies have consistently identified CYP3A4 as the principal enzyme responsible for the metabolism of zopiclone, including the formation of Zopiclone N-oxide. nih.govhres.cahres.ca Research using human liver microsomes has demonstrated a strong correlation between the rate of Zopiclone N-oxide formation and CYP3A4 activity. nih.gov Furthermore, the use of ketoconazole, a known inhibitor of CYP3A4, resulted in a significant reduction of approximately 40% in the generation of Zopiclone N-oxide, further cementing the central role of this isoform in the metabolic pathway. nih.gov

In Vitro Models and Methodologies for Metabolic Profiling Research

The investigation of zopiclone's metabolic fate has been greatly advanced by the use of various in vitro models and analytical techniques. These methodologies allow for a detailed examination of the enzymatic processes involved in a controlled laboratory setting.

Human liver microsomes are subcellular fractions derived from liver tissue that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 system. nih.gov They serve as a fundamental in vitro tool for studying the metabolism of drugs. In the context of zopiclone, studies with human liver microsomes have been pivotal in identifying the primary metabolites, Zopiclone N-oxide and N-desmethyl-zopiclone, and in determining the kinetic parameters of their formation. nih.govresearchgate.net These studies have established the Michaelis-Menten kinetics for the generation of Zopiclone N-oxide, providing valuable data on the affinity and capacity of the metabolizing enzymes. nih.gov

Table 1: Kinetic Parameters of Zopiclone Metabolism in Human Liver Microsomes

| Metabolite | Km (μM) | Vmax (pmol/min/mg) |

|---|---|---|

| N-oxide-zopiclone (NO-Z) | 84 ± 19 | 54 ± 5 |

| N-desmethyl-zopiclone (ND-Z) | 78 ± 5 | 45 ± 1 |

Data from a study on zopiclone metabolism in human liver microsomes. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-amino-5-chloropyridine (B124133) |

| Carbamazepine |

| Chlorzoxazone |

| Clarithromycin |

| Clozapine |

| Diazepam |

| Erythromycin |

| Eszopiclone (B1671324) |

| Flunitrazepam |

| Imipramine |

| Itraconazole |

| Ketoconazole |

| Levofloxacin |

| Metaxalone |

| N-desmethyl-zopiclone |

| N-oxide-zopiclone |

| Nortriptyline |

| Paclitaxel |

| Phenobarbital |

| Phenytoin |

| Quinidine |

| Repaglinide |

| Rifampicin |

| Ritonavir |

| Roflumilast |

| Sulfaphenazole |

| Temazepam |

| Testosterone |

| Trimipramine |

| Voriconazole |

| Zopiclone |

| Zopiclone N-oxide |

Kinetic Parameters of Zopiclone N-Oxide Formation in Microsomal Systems

The kinetics of Zopiclone N-Oxide formation have been characterized in studies using human liver microsomes. These investigations determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the enzyme's affinity for the substrate and the maximum rate of the reaction, respectively.

In studies with human liver microsomes, the formation of Zopiclone N-Oxide was found to have a Km of 84 ± 19 µM and a Vmax of 54 ± 5 pmol/min/mg of microsomal protein. nih.gov These parameters are crucial for understanding the efficiency and capacity of the metabolic pathway under various physiological and pathological conditions.

The following table summarizes the kinetic parameters for the formation of Zopiclone N-Oxide in human liver microsomes.

| Parameter | Value | Unit |

| Km (Michaelis-Menten constant) | 84 ± 19 | µM |

| Vmax (Maximum reaction velocity) | 54 ± 5 | pmol/min/mg |

Data derived from in vitro studies with human liver microsomes. nih.gov

Quantitative Bioanalytical Methodologies Utilizing Zopiclone D8 N Oxide As an Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry in Metabolite Quantification

Stable isotope dilution mass spectrometry (SID-MS) is a gold standard for the quantitative analysis of molecules in complex biological matrices. The fundamental principle of this technique lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical process. This labeled compound, known as an internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). chemie-brunschwig.ch

Because the stable isotope-labeled internal standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. kingston.ac.uk Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

In the context of metabolite quantification, a known amount of a stable isotope-labeled metabolite, such as Zopiclone-d8 N-Oxide, is added to a biological sample (e.g., plasma, urine). veeprho.comlgcstandards.comlgcstandards.com During mass spectrometric analysis, the instrument differentiates between the native metabolite and the deuterated internal standard based on their mass-to-charge (m/z) ratio. The ratio of the signal intensity of the native analyte to that of the internal standard is then used to calculate the concentration of the native analyte in the original sample. This ratiometric measurement corrects for variations in sample handling and instrument response, leading to highly accurate and precise quantification. kingston.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Zopiclone (B121070) N-Oxide and Related Analytes

The development of robust and sensitive LC-MS/MS methods is essential for the accurate measurement of Zopiclone N-oxide and its related compounds in biological fluids. oup.comnih.govinnovareacademics.in These methods typically involve careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation Strategies for Zopiclone N-Oxide

Effective chromatographic separation is crucial to distinguish Zopiclone N-oxide from its parent drug, Zopiclone, other metabolites like N-desmethylzopiclone, and endogenous matrix components. nih.govdiva-portal.org Reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed technique.

Several column chemistries and mobile phase compositions have been investigated to achieve optimal separation. For instance, C18 and Phenyl-Hexyl columns have demonstrated good performance in separating Zopiclone and its metabolites. tandfonline.comsigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). sigmaaldrich.come-century.us Gradient elution, where the proportion of the organic solvent is varied over time, is frequently used to achieve better resolution and shorter run times. e-century.us

A study by Nilsson et al. (2014) described an LC-MS/MS method for the quantification of zopiclone, N-desmethylzopiclone, zopiclone N-oxide, and 2-amino-5-chloropyridine (B124133) in urine with a run time of 3.5 minutes. oup.comresearchgate.netnih.gov Another method developed for the simultaneous determination of zopiclone and its two major metabolites in human biological fluids utilized a Spherisorb ODS-2 column with a mobile phase of monobasic sodium phosphate-methanol. nih.gov

Interactive Table: Chromatographic Conditions for Zopiclone N-Oxide Analysis

| Parameter | Method 1 sigmaaldrich.com | Method 2 e-century.us | Method 3 researchgate.net |

|---|---|---|---|

| Column | Ascentis Express Phenyl-Hexyl | ZORBAX Eclipse Plus C18 | XTerra RP18 |

| Mobile Phase A | 13 mM ammonium acetate in water | 0.1% formic acid in water | 0.1% formic acid in water |

| Mobile Phase B | 13 mM ammonium acetate in methanol (B129727) | 0.1% formic acid in acetonitrile | Methanol |

| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.5 mL/min |

| Run Time | Not Specified | 4.5 min | 2.0 min |

Optimization of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Parameters

Electrospray ionization (ESI) in the positive ion mode is a widely used technique for the ionization of Zopiclone N-oxide and related analytes due to its high efficiency for nitrogen-containing compounds. e-century.ussciex.com The optimization of ESI parameters, such as the spray voltage, nebulizer gas pressure, and drying gas temperature, is critical for maximizing the signal intensity and stability.

Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification. e-century.us In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process significantly reduces background noise and interferences.

The selection of optimal MRM transitions (precursor ion → product ion) is a key step in method development. These transitions are determined by infusing a standard solution of the analyte into the mass spectrometer and identifying the most intense and stable fragment ions. For Zopiclone N-oxide, specific MRM transitions are monitored to ensure its unambiguous detection and quantification. sigmaaldrich.com

Interactive Table: MRM Transitions for Zopiclone and its Metabolites

| Compound | Precursor Ion (m/z) sigmaaldrich.com | Product Ion(s) (m/z) sigmaaldrich.com |

|---|---|---|

| Zopiclone | 389.08 | 111.92, 217.00, 244.97 |

| Zopiclone N-oxide | 405.13 | 58.01, 143.29, 245.03 |

| N-Desmethylzopiclone | 375.11 | 111.92, 217.00, 244.98 |

Role of this compound as a Deuterated Internal Standard in Bioanalysis

The use of a deuterated internal standard like this compound is fundamental to achieving accurate and reliable results in the bioanalysis of Zopiclone N-oxide. veeprho.comijpsr.com Its primary roles are to mitigate matrix effects and to correct for variability in the sample preparation process.

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects are a significant challenge in LC-MS/MS bioanalysis. kingston.ac.uk They arise from co-eluting endogenous components in the biological matrix (e.g., salts, lipids, proteins) that can either suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. oup.com Ion suppression is the more common phenomenon and can result in underestimation of the analyte concentration.

Because a deuterated internal standard like this compound has nearly identical chromatographic retention time and ionization characteristics to the unlabeled Zopiclone N-oxide, it experiences the same degree of ion suppression or enhancement. kingston.ac.uk By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effects are effectively normalized, leading to a more accurate determination of the analyte's concentration. oup.com

Correction for Sample Preparation Variability and Recovery Rates

The sample preparation process for bioanalytical assays often involves multiple steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by evaporation and reconstitution. tandfonline.comresearchgate.netijpsr.com Each of these steps can introduce variability and potential loss of the analyte.

By adding this compound to the sample at the very beginning of the workflow, it undergoes the exact same procedures as the native Zopiclone N-oxide. ijpsr.com Any physical loss of the analyte during extraction, transfer, or reconstitution will be mirrored by a proportional loss of the deuterated internal standard. Consequently, the analyte-to-internal standard ratio remains constant, correcting for any inconsistencies in sample handling and recovery. This ensures that the final calculated concentration is independent of the efficiency of the sample preparation, thereby improving the precision and accuracy of the assay. diva-portal.orgresearchgate.net

Validation Parameters for LC-MS/MS Assays Employing this compound in Research

Method validation is a critical process that ensures a bioanalytical method is reliable, reproducible, and suitable for its intended purpose. For LC-MS/MS assays quantifying Zopiclone N-Oxide using this compound as an IS, validation confirms that the procedure accurately measures the concentration of the analyte in biological samples like plasma, urine, or hair. oup.comresearchgate.net

Linearity and Calibration Curve Establishment

To quantify Zopiclone N-Oxide, a calibration curve is established by analyzing a series of calibration standards with known concentrations of the analyte. The peak area ratio of the analyte (Zopiclone N-Oxide) to the internal standard (this compound) is plotted against the nominal concentration of the analyte. The relationship should be linear over a specific concentration range. A linear regression analysis is applied to the data, often using a weighting factor such as 1/x or 1/x² to improve accuracy at the lower end of the range. nih.gov The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater. nih.gov

Research studies quantifying Zopiclone N-Oxide have demonstrated excellent linearity across various concentration ranges, depending on the biological matrix and study objectives.

Table 1: Examples of Linear Ranges for Zopiclone N-Oxide Quantification

| Concentration Range (ng/mL) | Matrix | Correlation Coefficient (r²) | Internal Standard Used |

|---|---|---|---|

| 1–150 | Human Plasma | >0.99 | Metaxalone |

| 7.5–500 | Rat Plasma | Linear (r² not specified) | Moclobemide |

This table presents data from studies using various internal standards to illustrate typical assay performance.

Precision and Accuracy Assessments

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true concentration. Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ) and quality control (QC) samples at low, medium, and high concentrations. ijpsr.com

Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Accuracy is expressed as the relative error (%RE) or bias.

Regulatory guidelines typically require precision values to be within ±15% (or ±20% at the LLOQ) and accuracy to be within 80-120% of the nominal value. oup.comnih.gov

Table 2: Representative Intra-day and Inter-day Precision and Accuracy Data for Zopiclone N-Oxide

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

|---|---|---|---|---|---|

| LLOQ | 1.0 | 14.7% | +9.1% | 13.5% | +6.3% |

| Low | 3.0 | 9.5% | +3.5% | 8.8% | +4.1% |

| Medium | 50 | 3.0% | -2.8% | 4.2% | -1.7% |

Data adapted from a study on Zopiclone and its metabolites to exemplify typical validation results. researchgate.net

Lower and Upper Limits of Quantification (LLOQ/ULOQ) for Zopiclone N-Oxide

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. ijpsr.com The Upper Limit of Quantification (ULOQ) is the highest concentration within the linear range. These limits define the working range of the assay. The LLOQ for Zopiclone N-Oxide varies depending on the sensitivity of the LC-MS/MS instrument and the specific requirements of the study.

Table 3: Reported LLOQ/ULOQ Values for Zopiclone N-Oxide Analysis

| Matrix | LLOQ | ULOQ |

|---|---|---|

| Human Plasma | 1 ng/mL | 150 ng/mL |

| Hair | 0.5 pg/mg | 1000 pg/mg |

This table compiles data from various studies to show the range of quantification limits achieved in different biological matrices. doi.orgoup.comresearchgate.net

Evaluation of Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other drugs. oup.com In LC-MS/MS analysis, selectivity is demonstrated by analyzing at least six different blank matrix sources. These blanks are checked for interfering peaks at the retention times and mass transitions of both Zopiclone N-Oxide and the internal standard, this compound. diva-portal.org The absence of significant interfering signals confirms the method's specificity. diva-portal.org

Sample Preparation Techniques in Bioanalytical Research of Zopiclone N-Oxide

Sample preparation is a crucial step to remove interfering substances from the biological matrix and concentrate the analyte before LC-MS/MS analysis. The goal is to achieve a clean extract that minimizes matrix effects and maximizes recovery.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a common and effective technique for isolating Zopiclone N-Oxide from biological fluids like plasma and urine. nih.govoup.com The method is based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

A typical LLE protocol for Zopiclone N-Oxide involves:

pH Adjustment: The pH of the biological sample (e.g., plasma) is often adjusted to an alkaline state using a buffer, such as a borate (B1201080) or carbonate buffer, to ensure the analyte is in a non-ionized form, which is more soluble in organic solvents.

Addition of Internal Standard: A known amount of this compound solution is added to the sample.

Extraction: An appropriate water-immiscible organic solvent or a mixture of solvents (e.g., ethyl acetate and n-heptane) is added. nih.gov

Mixing and Separation: The mixture is vortexed or shaken to facilitate the transfer of the analyte from the aqueous phase to the organic phase. researchgate.net

Centrifugation: The sample is centrifuged to achieve a clear separation between the two layers.

Evaporation: The organic layer containing the analyte and internal standard is transferred to a clean tube and evaporated to dryness, typically under a stream of nitrogen.

Reconstitution: The dried residue is redissolved in a small volume of the mobile phase used for the LC-MS/MS analysis and injected into the system. walshmedicalmedia.com

The choice of extraction solvent is critical for achieving high recovery. Studies have reported recoveries of over 70% for zopiclone and its metabolites using LLE techniques. nih.govresearchgate.net

Solid-Phase Extraction (SPE) Methodologies

Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from complex biological matrices, such as blood and urine, prior to their quantification. nih.gov In the context of bioanalytical methods for zopiclone, SPE is frequently employed to isolate the target analyte and its metabolites from endogenous interferences. The use of a deuterated internal standard, such as Zopiclone-d8, is a common practice in these methodologies to ensure accuracy and precision by correcting for analyte losses during sample processing and instrumental analysis. oup.comresearchgate.net

Research has demonstrated the successful application of various SPE sorbents and elution protocols for the extraction of zopiclone and its related compounds. For instance, a method for the simultaneous determination of S-Zopiclone and R-Zopiclone in human plasma utilized S-Zopiclone-d8 as the internal standard. ijpsr.com The extraction was performed on Orochem SPE cartridges (30mg, 1mL) which were pre-conditioned with methanol and equilibrated with Milli-Q water. ijpsr.com This approach highlights the importance of selecting an appropriate SPE sorbent and conditioning procedure to achieve optimal retention and subsequent elution of the analytes.

In another study focusing on the detection times of zopiclone and its metabolite, zopiclone N-oxide, in urine, zopiclone-d8 was used as the internal standard. oup.com The urine samples underwent hydrolysis before being subjected to SPE. oup.com While the specific SPE cartridge material was not detailed, the method involved conditioning, loading, washing, and eluting steps to isolate the compounds of interest. scientificproducts.com

The choice of SPE sorbent is critical and often depends on the physicochemical properties of the analytes. Hydrophilic-lipophilic balanced (HLB) and mixed-mode cation exchange (MCX) sorbents have been shown to be effective for the extraction of zopiclone and other sedative-hypnotic drugs. researchgate.netresearchgate.net For example, a study comparing Oasis MCX and HLB columns found that both provided good retention for zopiclone, with the HLB sorbent being selected for further method development due to its polarity and large surface area, which facilitated efficient single-step extraction. researchgate.net

The elution solvent system is another key parameter in developing a robust SPE method. A common elution solution for zopiclone and related benzodiazepines from SPE columns consists of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (B78521) (e.g., 80:18:2 v/v/v). ct.gov This combination of a non-polar solvent, a polar protic solvent, and a basic modifier ensures the efficient desorption of the analytes from the SPE sorbent.

The following tables summarize findings from various studies that have employed SPE for the quantification of zopiclone, providing insights into the methodologies and their performance characteristics.

Table 1: SPE Method Parameters for Zopiclone Analysis

| Analyte(s) | Internal Standard | SPE Cartridge | Elution Solvent |

| S-Zopiclone, R-Zopiclone | S-Zopiclone-d8 | Orochem (30mg, 1mL) | Not specified |

| Zopiclone, Zopiclone N-oxide | Zopiclone-d8 | Not specified | Not specified |

| Zaleplon, Zopiclone | Not specified | Oasis HLB | Not specified |

| Zopiclone and other benzodiazepines | Diazepam-D5 | Not specified | Dichloromethane:Isopropanol:Ammonium Hydroxide (80:18:2) |

Table 2: Performance Characteristics of SPE-based Zopiclone Quantification

| Analyte(s) | Matrix | Lower Limit of Quantification (LLOQ) | Recovery | Reference |

| S-Zopiclone, R-Zopiclone | Human Plasma | 0.500 ng/mL | Not specified | ijpsr.com |

| Zopiclone | Urine | 0.000500 µmol/L | Not specified | oup.com |

| Zopiclone N-oxide | Urine | 0.00500 µmol/L | Not specified | oup.com |

| Zaleplon | Haemolyzed Blood | Not specified | >90.1% | researchgate.net |

| Zopiclone | Haemolyzed Blood | Not specified | >82.9% | researchgate.net |

| Zopiclone and other benzodiazepines | Whole Blood | 0.002 to 0.005 mg/kg | 73-108% | researchgate.netscispace.com |

A study by Nilsson et al. (2014) detailed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of zopiclone, N-desmethylzopiclone, zopiclone N-oxide, and 2-amino-5-chloropyridine in urine. diva-portal.org While the primary focus was not solely on the SPE methodology, it is an integral part of the sample preparation for such analyses. Similarly, other validated methods for the simultaneous screening and quantification of multiple benzodiazepines, including zopiclone, in whole blood have relied on SPE for sample clean-up, demonstrating its importance in forensic and clinical toxicology. researchgate.netscispace.com These methods often use deuterated internal standards to ensure the accuracy of the results. researchgate.netscispace.com

Chemical Stability and Degradation Pathways of Zopiclone N Oxide in Research Samples

Comprehensive Stability Studies of Zopiclone (B121070) N-Oxide in Analytical and Biological Matrices

Stability studies have been conducted in various biological matrices, primarily urine and blood, to characterize the degradation of Zopiclone N-oxide under typical forensic and clinical research conditions. researchgate.netnih.gov These investigations reveal that the metabolite's concentration can be significantly underestimated if samples are not handled and stored properly. The degradation is primarily a chemical process, with hydrolysis being a key reaction pathway. oup.comresearchgate.net

The pH of the biological matrix is a critical factor influencing the stability of Zopiclone N-oxide. oup.comresearchgate.net The rate of degradation, specifically through chemical hydrolysis, increases significantly with rising pH. oup.comresearchgate.net Studies have shown that Zopiclone N-oxide is particularly unstable in alkaline solutions. researchgate.net

In urine samples, the formation of the degradation product 2-amino-5-chloropyridine (B124133) (ACP) from Zopiclone N-oxide is observed to occur at an elevated pH. oup.comresearchgate.net For instance, a urine sample with a pH greater than 8.2 showed high concentrations of ACP, indicating significant degradation of the parent compounds. oup.comresearchgate.net Conversely, in a urine sample with a pH below 6.5, ACP formation was not detected, suggesting that acidic conditions help preserve the integrity of Zopiclone N-oxide. oup.comresearchgate.net The ionization state of the molecule can change with pH, leading to different and accelerated degradation pathways under acidic or basic conditions. researchgate.netajpojournals.org

Temperature is another crucial variable that dictates the degradation rate of Zopiclone N-oxide. oup.comnih.gov Elevated temperatures accelerate the chemical hydrolysis process, leading to a more rapid decline in the concentration of the N-oxide metabolite. oup.comresearchgate.net

Stability tests performed on Zopiclone N-oxide in urine at different temperatures have provided clear degradation profiles. At room temperature (20°C), Zopiclone N-oxide is highly unstable, showing stability for less than one day. oup.com Stability improves at refrigerated temperatures (4°C), extending to about one week. oup.com The most effective storage condition for preserving the metabolite is frozen at -20°C, where it remains stable for at least one month. oup.com Similar temperature-dependent degradation has been observed for the parent drug, Zopiclone, in whole blood. nih.govnih.gov

Table 1: Temperature-Dependent Stability of Zopiclone N-Oxide in Urine

| Storage Temperature | Stability Duration |

|---|---|

| 20°C (68°F) | < 1 day |

| 4°C (39°F) | 1 week |

This table is based on data from stability tests performed on Zopiclone N-oxide in urine samples. oup.com

Time-course studies are essential for understanding the kinetics of Zopiclone N-oxide degradation. These studies involve monitoring the concentration of the analyte over extended periods under controlled storage conditions. oup.com

In a study involving urine samples, aliquots were stored at -20°C, 4°C, and 20°C and analyzed at various time points. oup.com The results demonstrated a clear time-dependent degradation pattern that was exacerbated by higher temperatures. At 20°C, significant degradation occurred within the first 24 hours. At 4°C, the concentration remained relatively stable for a week before declining. Samples stored at -20°C showed minimal degradation over a one-month period. oup.com These findings underscore the importance of minimizing the time between sample collection and analysis, especially for samples not stored frozen.

Table 2: Time-Course Stability of Zopiclone N-Oxide in Urine at Various Temperatures

| Storage Condition | Time Point | Stability Status |

|---|---|---|

| 20°C | < 24 hours | Stable |

| 20°C | > 24 hours | Unstable |

| 4°C | 1 week | Stable |

| 4°C | > 1 week | Unstable |

This table summarizes the findings from time-course degradation studies of Zopiclone N-oxide in urine. oup.com

Identification of Degradation Products: Focus on 2-Amino-5-chloropyridine (ACP) Formation from Zopiclone N-Oxide

The primary and well-documented degradation product of Zopiclone and its major metabolites, including Zopiclone N-oxide, is 2-amino-5-chloropyridine (ACP). oup.comresearchgate.netnih.gov The formation of ACP occurs concurrently with the degradation of Zopiclone N-oxide and is often monitored in stability studies to understand the degradation pathway. oup.comnih.gov

Studies have confirmed that ACP is formed from Zopiclone N-oxide, particularly under conditions of elevated pH and temperature. oup.comresearchgate.net The conversion is a result of the chemical hydrolysis of the parent molecule. oup.com In forensic toxicology, the presence of ACP in a sample where Zopiclone or its metabolites are absent or in low concentrations can suggest that degradation has occurred post-collection. Therefore, the quantitative analysis of ACP is often recommended alongside Zopiclone and its metabolites for a correct interpretation of results. oup.comresearchgate.net

Elucidation of N-Oxide Reversion and Hydrolytic Degradation Mechanisms

The degradation of Zopiclone N-oxide in biological matrices is primarily attributed to a hydrolytic degradation mechanism. oup.comnih.gov This chemical hydrolysis is catalyzed by alkaline conditions and higher temperatures. oup.comresearchgate.netresearchgate.netajpojournals.org The process involves the cleavage of the molecule, leading to the formation of the stable degradation product, 2-amino-5-chloropyridine (ACP). researchgate.net While the term "N-oxide reversion" suggests a reduction of the N-oxide back to the parent amine (Zopiclone), the predominant pathway described in the literature for Zopiclone N-oxide instability in research samples is its hydrolysis to ACP. oup.comresearchgate.net

Strategies to Enhance Zopiclone N-Oxide Stability in Research Samples

Given the inherent instability of Zopiclone N-oxide, several strategies can be employed to minimize its degradation in research samples and ensure the accuracy of analytical measurements. These strategies are derived from understanding the factors that promote its breakdown:

Temperature Control: The most effective strategy is to store biological samples frozen, preferably at -20°C, immediately after collection and until analysis. oup.comnih.gov Storage at refrigerated temperatures (4°C) is a temporary solution, while room temperature storage should be avoided entirely. oup.com

pH Management: Since alkaline conditions accelerate degradation, controlling the pH of the sample can enhance stability. While not always practical for routine samples, using buffers in research settings could stabilize the pH within a range that minimizes hydrolysis. researchgate.netajpojournals.org

Prompt Analysis: Reducing the time between sample collection and analysis is crucial to minimize the opportunity for degradation.

Use of Alternative Matrices: Studies have shown that zopiclone is more stable in dried blood spots (DBS) compared to liquid whole blood, as the removal of the aqueous phase slows down hydrolysis. nih.gov This suggests that DBS could be a valuable alternative for storing and analyzing Zopiclone and its metabolites, including the N-oxide. nih.gov

By implementing these strategies, researchers can significantly improve the stability of Zopiclone N-oxide in analytical and biological samples, leading to more reliable and accurate quantitative results.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Zopiclone | ZOP |

| Zopiclone N-oxide | ZOPNO |

| N-desmethylzopiclone | NDZOP |

pH Control and Buffer Systems for Preservation

The pH of the biological matrix is a crucial factor influencing the stability of Zopiclone N-oxide. Studies have demonstrated that alkaline conditions promote the degradation of zopiclone and its metabolites, including the N-oxide, into 2-amino-5-chloropyridine (ACP). oup.comresearchgate.net In one case study involving a urine sample with a pH greater than 8.2 that had undergone long-term storage at various temperatures, high concentrations of ACP were found, while zopiclone and its metabolites were not detected. Conversely, a urine sample with a pH below 6.5 showed no formation of ACP. oup.com

This pH-dependent degradation underscores the importance of controlling the pH of research samples to ensure the preservation of Zopiclone N-oxide. The use of buffer systems is a standard practice in analytical chemistry to maintain a stable pH and can be instrumental in preventing the degradation of pH-sensitive analytes. For instance, in the analysis of urine samples, the addition of a buffer during pretreatment can help keep the pH stable. researchgate.net The use of a sodium acetate (B1210297) buffer to maintain a pH of 6.0 has been documented in analytical methods for zopiclone and its metabolites. oup.com

Illustrative Data on pH-Dependent Degradation of Zopiclone N-Oxide

| pH | Storage Condition | Observation |

| >8.2 | Long-term, varied temperatures | High concentration of ACP, indicating significant degradation. oup.com |

| <6.5 | Not specified | No formation of ACP observed. oup.com |

| ~7.0 | Pooled drug-free urine | Used for the development of analytical methods. oup.com |

This table illustrates the significant impact of pH on the stability of Zopiclone N-oxide in urine samples.

Optimization of Storage Conditions (e.g., freezing, desiccation)

Proper storage conditions are paramount for maintaining the integrity of Zopiclone N-oxide in research samples. Temperature is a critical factor, with studies consistently showing that freezing is the optimal condition for long-term preservation.

In urine samples, Zopiclone N-oxide was found to be stable for one month when stored at -20°C. oup.com However, its stability significantly decreases at higher temperatures. At 4°C, it was stable for only one week, and at 20°C (room temperature), it was stable for less than a day. oup.com These findings highlight the rapid degradation that can occur if samples are not promptly frozen.

For stock solutions of Zopiclone N-oxide, storage at -80°C is recommended for up to six months, while at -20°C, the stability is limited to one month. medchemexpress.com Repeated freeze-thaw cycles should also be avoided as they can contribute to the degradation of the analyte. medchemexpress.com

The stability of the parent compound, zopiclone, in whole blood has been studied in detail, and these findings can provide insights into the handling of its metabolites. Zopiclone is stable for at least three months when frozen. In contrast, it is stable for only one week in a refrigerator and for just one day at room temperature. The best storage condition, even for short durations, is at -20°C, as freeze-thaw cycles were found to have no influence on the results for zopiclone. nih.govdiva-portal.org

Desiccation, through the use of dried blood spots (DBS), has been investigated as an alternative storage method to enhance the stability of zopiclone. nih.gov Since hydrolysis is a major degradation pathway, the removal of the aqueous component can stabilize molecules prone to this process. nih.gov In DBS, about 85% of the initial zopiclone concentration remained intact after 8 days at 20°C, demonstrating increased stability compared to whole blood under the same conditions. nih.govresearchgate.net This suggests that desiccation could also be a viable strategy for preserving Zopiclone N-oxide.

Recommended Storage Conditions for Zopiclone N-Oxide

| Sample Type | Storage Temperature | Duration of Stability |

| Urine | -20°C | 1 month oup.com |

| Urine | 4°C | 1 week oup.com |

| Urine | 20°C | < 1 day oup.com |

| Stock Solution | -80°C | 6 months medchemexpress.com |

| Stock Solution | -20°C | 1 month medchemexpress.com |

This table provides a summary of the recommended storage temperatures and expected stability durations for Zopiclone N-oxide in different sample types.

Impact of Zopiclone N-Oxide Degradation on Analytical Accuracy and Scientific Data Interpretation

The degradation of Zopiclone N-oxide in research samples can have a profound impact on the accuracy of analytical results and the subsequent scientific interpretation. The formation of 2-amino-5-chloropyridine (ACP) from the degradation of zopiclone and its metabolites, including Zopiclone N-oxide, can lead to an underestimation of the true concentration of the parent compounds.

In forensic toxicology, for instance, an inaccurate measurement of Zopiclone N-oxide could lead to flawed interpretations of drug use or exposure. If a sample has been stored improperly, leading to significant degradation, the analysis might erroneously suggest a lower concentration of the ingested drug than was actually present. When ACP is identified in a urine sample, the concentrations of zopiclone, N-desmethylzopiclone, and Zopiclone N-oxide should be interpreted with great caution. oup.com

To mitigate the impact of degradation on analytical accuracy, it is crucial to analyze for the degradation product, ACP, alongside the parent compounds. By measuring the concentration of ACP, it may be possible to estimate the original concentration of zopiclone and its metabolites that have degraded. This approach, however, can be complicated by the fact that ACP is formed from multiple precursors (zopiclone, NDZOP, and ZOPNO). oup.com

Pre-analytical factors, such as the time between sample collection and analysis and the storage conditions, have a major impact on the recovery and quantification of zopiclone and its metabolites. diva-portal.orgresearchgate.net Therefore, strict adherence to validated protocols for sample handling and storage is essential for obtaining reliable and accurate data. ijpsr.com The validation of analytical methods should always include comprehensive stability tests to understand the potential for degradation under various conditions. oup.com

Applications of Zopiclone D8 N Oxide in Pharmaceutical Research and Development

Utility as a Reference Standard and in Quality Control Applications within Analytical Chemistry

Zopiclone-d8 N-Oxide is frequently utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). lumiprobe.comscispace.com The incorporation of eight deuterium (B1214612) atoms creates a distinct mass shift compared to the non-labeled Zopiclone (B121070) N-Oxide, allowing for clear differentiation between the internal standard and the analyte of interest. vulcanchem.com This isotopic separation is fundamental for accurate quantification, as it helps to correct for variations in sample preparation, injection volume, and instrument response. scispace.comclearsynth.com

The use of stable isotope-labeled (SIL) internal standards like this compound is considered the gold standard in bioanalytical method development. scispace.comacanthusresearch.com These standards co-elute with the analyte, meaning they experience similar matrix effects, which are interferences from other components in a complex sample like plasma or urine. clearsynth.com By compensating for these effects, this compound ensures the accuracy and precision of the analytical method. clearsynth.com Its application is crucial for the development and validation of analytical methods intended for quality control (QC) during the manufacturing of zopiclone and for monitoring the drug and its metabolites in biological samples. chemwhat.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₇H₉D₈ClN₆O₄ |

| Molecular Weight | 412.86 g/mol |

| CAS Number | 1215741-18-6 |

| Synonyms | rac-Zopiclone piperazine-d8 N-Oxide |

Source: LGC Standards lgcstandards.com, Pharmaffiliates pharmaffiliates.com

Role in Development of Impurity Profiling and Forced Degradation Studies

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and quality of a drug product. This compound can be used as a reference marker in the identification and quantification of Zopiclone N-Oxide, which is considered a significant impurity of zopiclone (also known as Eszopiclone (B1671324) Impurity A). cerilliant.comdntb.gov.ua The availability of a well-characterized standard like this compound is essential for developing sensitive and specific analytical methods to detect and control this impurity within acceptable limits as mandated by regulatory bodies. researchgate.net

Forced degradation studies are conducted to understand the chemical stability of a drug substance under various stress conditions, such as heat, light, humidity, and different pH levels. biomedres.us These studies help to identify potential degradation products and establish the degradation pathways of the active pharmaceutical ingredient (API). biomedres.us While direct evidence of this compound's use in forced degradation studies is not prevalent, the non-labeled Zopiclone N-Oxide is a known degradation product and metabolite. researchgate.netdiva-portal.orgnih.gov Therefore, the deuterated analog serves as an invaluable tool in the analytical methods developed to monitor the formation of the N-oxide impurity during these stability-indicating studies. dntb.gov.uaresearchgate.net The ability to accurately quantify the formation of Zopiclone N-Oxide under stress conditions is vital for determining appropriate storage conditions and shelf-life for the final drug product.

Contribution to Understanding Drug Metabolism Pathways in Pre-Clinical Research

Zopiclone undergoes extensive metabolism in the liver, primarily through oxidation and demethylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8. wikipedia.orghres.caoup.com One of the main metabolic pathways leads to the formation of Zopiclone N-Oxide, which is a pharmacologically active metabolite, although weaker than the parent drug. hres.cadrugbank.com

In pre-clinical research, understanding the metabolic fate of a drug is paramount for assessing its efficacy and potential for drug-drug interactions. openaccessjournals.com Deuterium-labeled compounds like this compound are instrumental in these studies. They can be used as internal standards in in vitro and in vivo experiments designed to elucidate the metabolic pathways of zopiclone. karger.com For instance, by incubating zopiclone with liver microsomes and using this compound as a standard, researchers can accurately quantify the rate of N-oxide formation. This information is crucial for characterizing the enzymes involved in the metabolism and for predicting how other drugs might affect zopiclone's metabolism.

Table 2: Key Metabolites of Zopiclone

| Compound Name | Role |

|---|---|

| Zopiclone | Parent Drug |

| Zopiclone N-Oxide | Active Metabolite |

| N-Desmethylzopiclone | Inactive Metabolite |

Source: DrugBank drugbank.com, World Health Organization who.int

Computational Chemistry and Modeling of Zopiclone N Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of molecules like Zopiclone (B121070) N-Oxide. A notable study by Huq (2007) performed molecular modeling analyses on eszopiclone (B1671324) (the (S)-enantiomer of zopiclone) and its metabolites, including Zopiclone N-Oxide (referred to as ESZNO in the study), using DFT at the B3LYP/6-31G* level. scialert.net

These calculations reveal key electronic parameters that govern the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. For Zopiclone N-Oxide, the calculated LUMO-HOMO energy difference was found to be 2.69 eV. scialert.net This is significantly smaller than that of the parent compound, eszopiclone (3.62 eV), and its other major metabolite, N-desmethyl-eszopiclone (3.63 eV), indicating that Zopiclone N-Oxide is the most kinetically labile and reactive of the three compounds. scialert.net

The electrostatic potential map of Zopiclone N-Oxide shows that the most negative regions are concentrated around the oxygen atoms. scialert.net This suggests that these sites are prone to electrophilic attack. The distribution of HOMO and LUMO electron densities also provides insights into reactivity. In Zopiclone N-Oxide, the LUMO is more widely distributed than the HOMO, which is the reverse of the parent compound. scialert.net This distribution of electron-deficient regions suggests a susceptibility to reaction with cellular nucleophiles. scialert.net

Interactive Table 1: Calculated Electronic Properties of Eszopiclone and its Metabolites scialert.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | LUMO-HOMO Energy Gap (eV) | Dipole Moment (Debye) | Solvation Energy (kcal/mol) |

| Eszopiclone (ESZ) | - | - | 3.62 | - | -14.68 |

| N-desmethyl-eszopiclone (NDMESZ) | - | - | 3.63 | - | -14.19 |

| Zopiclone N-Oxide (ESZNO) | - | - | 2.69 | - | -22.46 |

Molecular Docking and Dynamics Simulations for Enzyme-Metabolite Interactions

Molecular docking and dynamics simulations are powerful computational tools for visualizing and analyzing the interactions between a ligand, such as a drug metabolite, and its target protein, typically a metabolic enzyme. Zopiclone is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C8. taylorandfrancis.comresearchgate.net While specific molecular docking studies for Zopiclone N-Oxide with these enzymes are not extensively reported in the public literature, insights can be gleaned from studies of similar N-oxide metabolites and the known inhibitory profile of Zopiclone N-Oxide.

For instance, studies on other drug N-oxides, such as sorafenib (B1663141) N-oxide, have demonstrated how these metabolites interact with the active sites of CYP enzymes. uts.edu.auscispace.com Molecular docking of sorafenib N-oxide into the CYP3A4 active site revealed that the N-oxide moiety can directly interact with the heme iron, a key component of the enzyme's catalytic center. uts.edu.auscispace.com This type of interaction is crucial for understanding the inhibitory potential of N-oxide metabolites.

In vitro studies have shown that Zopiclone N-Oxide can inhibit certain CYP enzymes, which implies a direct interaction with the enzyme's active site. researchgate.net Molecular docking simulations would likely show that Zopiclone N-Oxide, similar to its parent compound, can fit within the active site cavities of CYP3A4 and CYP2C8. The orientation of the metabolite within the active site and its specific interactions with key amino acid residues would determine its potential for further metabolism or for inhibiting the metabolism of other drugs. Molecular dynamics simulations could further elucidate the stability of these interactions over time and the conformational changes in both the enzyme and the metabolite upon binding.

Prediction of Metabolic Sites and Stability Profiles through In Silico Approaches

In silico tools for metabolism prediction, such as MetaSite and Meteor, utilize knowledge-based systems and machine learning algorithms to predict the most likely sites of metabolism on a molecule and to forecast its metabolic stability. rsc.orgpensoft.netpensoft.netresearchgate.net These tools analyze the chemical structure of a compound and, based on vast databases of known metabolic reactions, identify "hot spots" that are susceptible to enzymatic modification.

For Zopiclone N-Oxide, such predictive tools would likely highlight several potential sites for further biotransformation. The reactivity of the molecule, as suggested by the quantum chemical calculations, points towards its potential for further reactions. The formation of 2-amino-5-chloropyridine (B124133) (ACP) from Zopiclone N-Oxide has been observed under certain conditions, indicating a potential degradation pathway. nih.gov

The stability of Zopiclone N-Oxide is also a critical factor. The quantum chemical calculations by Huq (2007) indicated that Zopiclone N-Oxide has a higher calculated solvation energy (-22.46 kcal/mol) compared to eszopiclone (-14.68 kcal/mol) and N-desmethyl-eszopiclone (-14.19 kcal/mol), suggesting greater solubility in water. scialert.net This increased polarity would facilitate its excretion in urine. However, studies have also shown that Zopiclone N-Oxide can be unstable in alkaline solutions and at high temperatures, degrading to ACP. nih.gov In silico stability prediction models can help to forecast such liabilities based on the molecule's structural features and physicochemical properties.

Interactive Table 2: In Silico Prediction Summary for Zopiclone N-Oxide

| Parameter | Predicted Outcome | Rationale/Supporting Evidence |

| Metabolic "Hot Spots" | Potential for further biotransformation | High reactivity indicated by low LUMO-HOMO gap. scialert.net |

| Metabolic Stability | Relatively lower stability compared to parent drug | Formation of degradation products like ACP observed experimentally. nih.gov |

| Aqueous Solubility | Higher than parent drug | Higher calculated solvation energy. scialert.net |

Future Research Directions and Emerging Methodologies for Zopiclone D8 N Oxide

Development of Novel Analytical Techniques for N-Oxide Metabolites

The analysis of N-oxide metabolites, such as Zopiclone (B121070) N-oxide, presents unique challenges due to their inherent instability. researchgate.net These compounds can be prone to degradation back to the parent drug, complicating accurate quantification. researchgate.net Future research is focused on developing more robust analytical techniques to overcome these stability issues.

Key areas of development include:

Advanced Chromatographic Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of drug metabolites. researchgate.netoup.com However, methods can be further optimized by exploring different stationary phases, mobile phase compositions, and temperature controls to minimize on-column degradation. oup.com The use of ultra-high-performance liquid chromatography (UHPLC) can offer faster analysis times and improved resolution. researchgate.net

Novel Ionization Techniques: While electrospray ionization (ESI) is commonly used, exploring softer ionization techniques could reduce in-source degradation of thermally labile N-oxides. researchgate.net

Improved Sample Handling and Storage Protocols: Research has shown that the stability of Zopiclone and its metabolites is highly dependent on pH and temperature. oup.comresearchgate.net Zopiclone N-oxide is particularly unstable in alkaline solutions and at high temperatures. researchgate.net Establishing standardized protocols for sample collection, pre-treatment with acid to prevent degradation, and storage at low temperatures (e.g., -20°C) is crucial for accurate analysis. oup.comsciex.com Studies have demonstrated that Zopiclone N-oxide is stable for less than a day at 20°C in urine, but for at least a month at -20°C. oup.com

Enzymatic and Chemical Derivatization: The development of specific derivatization reactions could convert N-oxides into more stable and readily detectable compounds, though this approach requires careful validation to ensure complete and reproducible reactions.

A comparative table of current and emerging analytical techniques is presented below:

| Analytical Technique | Advantages | Disadvantages | Future Development Focus |

| LC-MS/MS | High sensitivity and selectivity. researchgate.net | Potential for in-source and on-column degradation of N-oxides. researchgate.net | Optimization of chromatographic conditions and use of softer ionization sources. researchgate.net |

| UHPLC-MS/MS | Faster analysis times, higher resolution. researchgate.net | Similar stability challenges as conventional LC-MS/MS. | Integration with advanced sample preparation techniques. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High separation efficiency for volatile compounds. | Requires derivatization for non-volatile N-oxides, which can be complex. | Development of more efficient and stable derivatizing agents. |

| Capillary Electrophoresis (CE) | High separation efficiency, small sample volume. who.int | Lower sensitivity compared to MS-based methods. | Coupling with sensitive detectors like MS. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. acs.org | Lower sensitivity, not ideal for trace-level quantification. | Increased sensitivity through higher field magnets and cryoprobes. |

Integration of Omics Technologies in Metabolite Profiling Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the complete metabolic fate of drugs like Zopiclone. frontiersin.org Integrating metabolomics with other "omics" technologies, such as genomics, transcriptomics, and proteomics, can provide a holistic view of the factors influencing drug metabolism and response.

Future research directions in this area include:

Comprehensive Metabolite Identification: Utilizing high-resolution mass spectrometry (HRMS) and NMR to identify novel and unexpected metabolites of Zopiclone beyond the known N-oxide and N-desmethyl pathways. rsc.org This could uncover minor metabolic routes that may have toxicological or pharmacological relevance.

Pharmacometabolomics: Correlating individual metabolic profiles (metabotypes) with variations in Zopiclone metabolism and clinical outcomes. This could lead to personalized medicine approaches where dosing could be tailored based on a patient's metabolic phenotype.

Systems Biology Approaches: Building computational models that integrate multi-omics data to predict how genetic variations in metabolic enzymes (e.g., cytochrome P450s) affect the formation of Zopiclone-d8 N-oxide and other metabolites. frontiersin.org This can provide deeper insights into drug-drug interactions and individual variability in drug response. frontiersin.org

Advanced Approaches for Investigating Zopiclone N-Oxide Degradation Kinetics

The degradation of Zopiclone and its metabolites, particularly the formation of 2-amino-5-chloropyridine (B124133) (ACP), is a significant issue in forensic and clinical toxicology as it can lead to an underestimation of the actual drug concentration. diva-portal.orgdiva-portal.org

Advanced approaches to study these degradation kinetics include:

Kinetic Modeling: Developing mathematical models that can predict the rate of degradation of Zopiclone and its metabolites under various storage conditions (time, temperature, pH). diva-portal.org This can help in back-calculating the original concentration of the drug in stored samples. researchgate.net

Forced Degradation Studies: Systematically exposing this compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to identify all potential degradation products and the pathways of their formation. sciex.com This information is crucial for developing stability-indicating analytical methods.

Isotope Labeling Studies: Using stable isotope-labeled compounds like this compound allows for precise tracking of the degradation process without interference from endogenous compounds. The mass difference makes it easy to distinguish the labeled compound and its degradation products from their unlabeled counterparts.

The stability of Zopiclone and its metabolites in urine under different temperature conditions has been studied, with the following findings:

| Analyte | Stability at 20°C | Stability at 4°C | Stability at -20°C |

| Zopiclone (ZOP) | 2 days | 3 weeks | 1 month |

| N-desmethylzopiclone (NDZOP) | 1 day | 3 weeks | 1 month |

| Zopiclone N-oxide (ZOPNO) | <1 day | 1 week | 1 month |

| 2-amino-5-chloropyridine (ACP) | Stable | Stable | Stable |

| Data from a study on analyte stability in urine. oup.com |

Exploring the Potential of this compound in Broader Isotopic Tracer Studies

The use of deuterated compounds, where hydrogen atoms are replaced by the stable isotope deuterium (B1214612), is a cornerstone of modern pharmaceutical research. pharmaffiliates.com this compound, as a deuterated internal standard, is crucial for accurate quantification in mass spectrometry-based assays. pharmaffiliates.comacs.org However, its potential extends beyond its use as an analytical tool.

Future research can leverage this compound in broader isotopic tracer studies to:

Investigate the Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond. researchgate.net Studying the KIE on the metabolism of Zopiclone can provide insights into the rate-limiting steps of its biotransformation and the mechanisms of the enzymes involved. eurekaselect.com

Elucidate Metabolic Shunting: Deuteration at a primary site of metabolism can slow down that pathway, potentially redirecting the drug to be metabolized through alternative routes ("metabolic shunting"). researchgate.net Using this compound and other deuterated Zopiclone analogues can help to map these alternative pathways and identify metabolites that are formed in smaller quantities but may have significant biological activity. acs.org

Improve Pharmacokinetic Profiles: By strategically placing deuterium atoms on the Zopiclone molecule, it may be possible to create a new chemical entity with improved pharmacokinetic properties, such as a longer half-life, reduced formation of toxic metabolites, and enhanced bioavailability. acs.orgresearchgate.net This concept has been successfully applied to other drugs. nih.gov

The advantages of using deuterated compounds in pharmaceutical research are summarized below:

| Advantage | Description |

| Enhanced Metabolic Stability | Slower metabolism can lead to a longer drug half-life and reduced dosing frequency. pharmaffiliates.comresearchgate.net |

| Improved Safety Profile | Can reduce the formation of reactive or toxic metabolites. researchgate.net |

| Increased Bioavailability | Reduced first-pass metabolism can lead to higher systemic exposure of the active drug. researchgate.net |

| Valuable Research Tool | Used as internal standards for accurate quantification and to study metabolic pathways. acs.org |

Q & A

Q. How can researchers ensure reproducibility in multi-site studies involving this compound?

- Methodological Answer : Standardize protocols via a central laboratory providing pre-qualified reagents and internal standards. Use inter-laboratory validation rounds with blinded samples to assess concordance. Document deviations in a shared electronic lab notebook (ELN) and employ mixed-effects models to account for site variability. Reference guidelines from for multi-site coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.